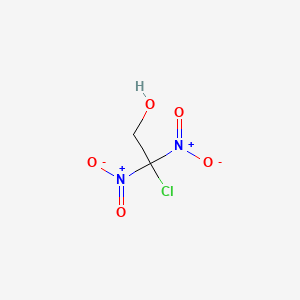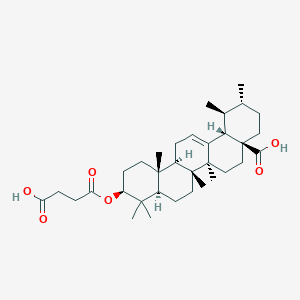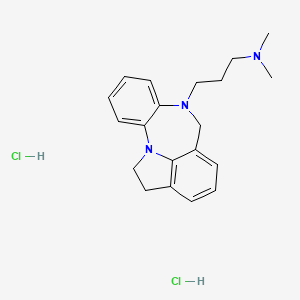
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a fused benzene and diazepine ring system. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the core benzodiazepine structure, followed by the introduction of the pyrrolo and propanamine groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride can be compared with other benzodiazepine derivatives. Similar compounds include:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Used for its anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Properties
CAS No. |
74117-21-8 |
|---|---|
Molecular Formula |
C20H27Cl2N3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H25N3.2ClH/c1-21(2)12-6-13-22-15-17-8-5-7-16-11-14-23(20(16)17)19-10-4-3-9-18(19)22;;/h3-5,7-10H,6,11-15H2,1-2H3;2*1H |
InChI Key |
RPJGBYDJGRHROW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CC2=CC=CC3=C2N(CC3)C4=CC=CC=C41.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


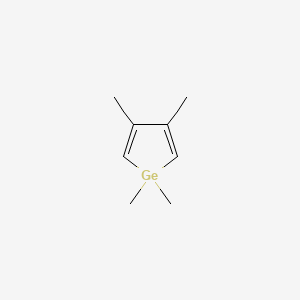
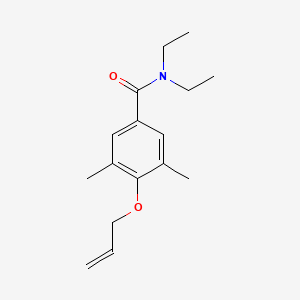
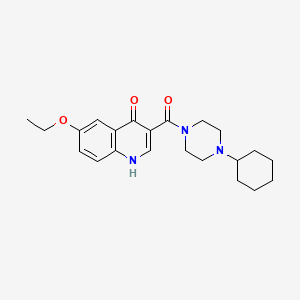


![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
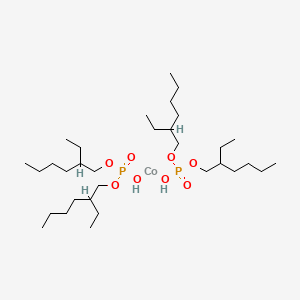
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
